
N-(6-tert-Butyl-2,3-dimethylphenyl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-tert-Butyl-2,3-dimethylphenyl)-2-chloroacetamide is an organic compound that belongs to the class of amides It features a chloroacetamide functional group attached to a substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-tert-Butyl-2,3-dimethylphenyl)-2-chloroacetamide typically involves the reaction of 6-tert-butyl-2,3-dimethylaniline with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{6-tert-Butyl-2,3-dimethylaniline} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and solvent choice, would be optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-tert-Butyl-2,3-dimethylphenyl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be targeted by nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The phenyl ring and the amide group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or amines can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., N-(6-tert-Butyl-2,3-dimethylphenyl)-2-aminoacetamide.
Oxidation: Products may include oxidized derivatives of the phenyl ring.
Reduction: Products may include reduced forms of the amide group.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(6-tert-Butyl-2,3-dimethylphenyl)-2-chloroacetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-tert-Butyl-2,3-dimethylphenyl)-acetamide: Lacks the chloro group, potentially altering its reactivity and applications.
N-(6-tert-Butyl-2,3-dimethylphenyl)-2-bromoacetamide: Similar structure but with a bromo group instead of chloro, which might affect its chemical behavior.
Propiedades
Número CAS |
77485-61-1 |
|---|---|
Fórmula molecular |
C14H20ClNO |
Peso molecular |
253.77 g/mol |
Nombre IUPAC |
N-(6-tert-butyl-2,3-dimethylphenyl)-2-chloroacetamide |
InChI |
InChI=1S/C14H20ClNO/c1-9-6-7-11(14(3,4)5)13(10(9)2)16-12(17)8-15/h6-7H,8H2,1-5H3,(H,16,17) |
Clave InChI |
WSPNTPARKOJZCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C(C)(C)C)NC(=O)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4,5,6-Hexahydrocyclopenta[b]pyrrole](/img/structure/B14443705.png)
![4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione](/img/structure/B14443712.png)
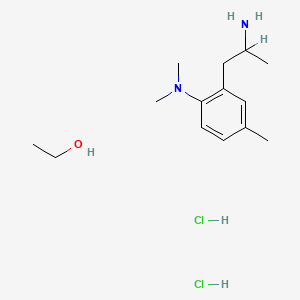
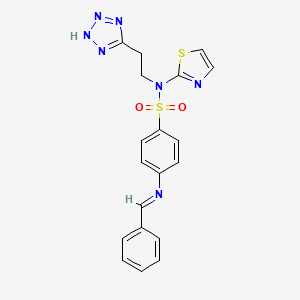
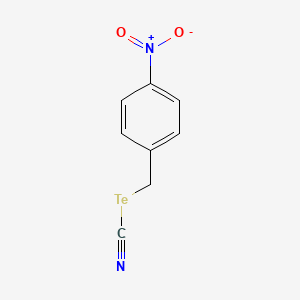
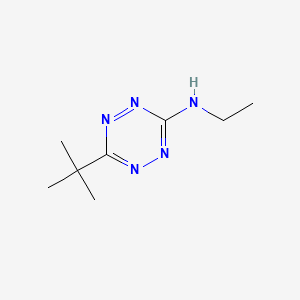

![2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid](/img/structure/B14443755.png)
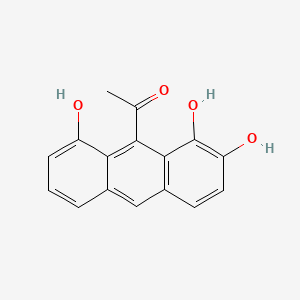


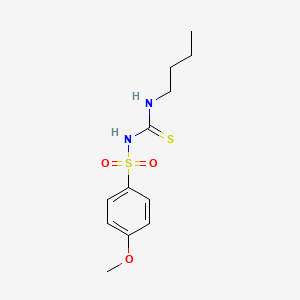
![5-Amino-2-{[6-(methanesulfinyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B14443780.png)

